molecular formula C19H20INO B3453775 4-benzyl-1-(2-iodobenzoyl)piperidine

4-benzyl-1-(2-iodobenzoyl)piperidine

Cat. No.: B3453775
M. Wt: 405.3 g/mol
InChI Key: BIMCOQZSVQNAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-1-(2-iodobenzoyl)piperidine is a chemical scaffold of significant interest in medicinal chemistry and preclinical research, particularly for investigating sigma (σ) receptor function. The compound integrates two privileged structural motifs: the 4-benzylpiperidine group and the benzoylpiperidine fragment, which are commonly featured in ligands targeting the central nervous system and oncology . Sigma receptors are implicated in a variety of pathological processes, including tumor proliferation and neurological disorders . Research on closely related analogues, such as sulfonyl counterparts, has demonstrated high-binding affinity for sigma receptor sites, making them valuable tools for developing tumor imaging agents . For instance, a radiolabeled derivative showed promising uptake and retention in breast tumor models in preclinical studies, suggesting the potential of this chemical class as a platform for developing diagnostic tracers for SPECT imaging . The structural framework of this compound is also relevant for neuropharmacological research. The benzoylpiperidine moiety is a known bioisostere of the piperazine ring and is found in various bioactive molecules, including antipsychotic agents . Furthermore, the 4-benzylpiperidine structure is associated with monoamine-modulating activity, which can be leveraged in the design of compounds for neurological and psychiatric research . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20INO/c20-18-9-5-4-8-17(18)19(22)21-12-10-16(11-13-21)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMCOQZSVQNAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis Overview

The synthesis typically involves multiple steps, which may include:

  • Formation of the piperidine ring.
  • Introduction of the benzyl group.
  • Iodination to attach the iodobenzoyl moiety.

Biological Activities

Research indicates that 4-benzyl-1-(2-iodobenzoyl)piperidine exhibits various biological activities, making it a candidate for drug discovery. Its structural similarities to other bioactive compounds suggest potential therapeutic applications.

Case Studies

  • Radiation Dose Assessment : A study assessed the effective absorbed radiation dose of a related compound, 4-benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine (4-B-[125I]-IBSP), indicating its suitability for clinical studies in lung malignancies. The estimated absorbed dose for human organs was calculated, with significant implications for its use in diagnostic imaging and targeted therapies .
  • Drug Development : The benzoylpiperidine fragment is recognized as a privileged structure in drug development, associated with various therapeutic effects such as anti-cancer and neuroprotective properties. Compounds containing this fragment have shown promising results in inhibiting cancer cell proliferation .

Applications in Drug Discovery

The unique structural features of this compound contribute to its versatility in drug design:

  • Pharmaceutical Intermediates : It serves as a precursor for synthesizing more complex organic molecules that may exhibit therapeutic effects.
  • Biological Target Interaction Studies : Research focuses on its binding affinity with various receptors and enzymes, employing techniques such as molecular docking and pharmacological assays to elucidate mechanisms of action.

Comparison with Similar Compounds

4-Benzyl-1-(2,4,6-Trimethyl-benzyl)piperidine (M1BZP)

  • Structure : The benzoyl group in the target compound is replaced with a 2,4,6-trimethylbenzyl group.
  • Computational ADMET studies suggested favorable pharmacokinetics, including blood-brain barrier permeability .
  • The trimethylbenzyl group enhances hydrophobic interactions, critical for binding viral proteins.

4-Benzyl-1-(3-[125I]-Iodobenzylsulfonyl)piperidine

  • Structure : Contains a radioiodinated 3-iodobenzylsulfonyl group instead of the 2-iodobenzoyl group.
  • Activity: Used as a radiopharmaceutical tracer. Biodistribution studies in rats indicated rapid clearance and low retention in non-target tissues, suggesting utility in SPECT imaging .
  • Key Differences :
    • The sulfonyl group increases polarity, altering pharmacokinetics compared to the benzoyl group.
    • The meta-iodine position (vs. ortho in the target compound) may affect receptor binding specificity.

4-Benzyl-1-(4-Phenyl-3-Butynyl)piperidine (Compound 8)

  • Structure : Features a 4-phenyl-3-butynyl chain instead of the iodobenzoyl group.
  • Activity : Acts as a selective NMDA receptor antagonist (NR1A/2B subtype) with moderate potency. SAR studies showed that para-substitutions on the phenyl group enhance receptor affinity .
  • Key Differences: The alkyne linker and phenyl group prioritize neuroactive applications over antiviral or imaging roles. Lack of iodine limits use in diagnostics.

4-Benzyl-1-(3,4-Dimethoxyphenethyl)piperidine Hydrochloride

  • Structure : Substituted with a dimethoxyphenethyl group.
  • Activity : Exhibited acute toxicity in mice (LD₅₀ = 200 mg/kg orally), suggesting narrow therapeutic windows .
  • Ionic hydrochloride salt improves solubility but alters bioavailability compared to neutral analogs.

4-Benzyl-1-(1-Methylchromenopyrazole-3-Carbonyl)piperidine

  • Structure: Contains a chromenopyrazole-carbonyl group.
  • Activity: Screened for unknown targets; the fused heterocyclic system may enhance binding to kinases or GPCRs .
  • Key Differences: The chromenopyrazole moiety adds complexity, likely improving selectivity for specific enzymes. Higher molecular weight (C₂₄H₂₅N₃O₂) compared to the target compound may affect permeability.

Key Research Findings

  • Antiviral Potential: M1BZP’s success in silico studies highlights the importance of hydrophobic substituents for viral protease inhibition, a feature the target compound may lack due to its polar benzoyl group .
  • Radiopharmaceutical Design : The 3-iodobenzylsulfonyl analog’s favorable biodistribution suggests that radioiodination at meta positions is viable, but ortho-iodine (as in the target) could improve target binding due to steric effects .
  • Neuroactive SAR : The NMDA antagonist (Compound 8) demonstrates that alkynyl linkers optimize receptor subtype selectivity, a strategy applicable to modifying the target compound for CNS applications .

Q & A

Q. Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
Acylation2-Iodobenzoyl chloride, Et₃N, DCM65–78%>95%
PurificationHexane/EtOAc (7:3)85% recovery99%

Basic: How is stereochemical purity ensured during synthesis, and what analytical techniques validate it?

Q. Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers. For example, HPLC with a 95:5 hexane/isopropanol ratio achieved 99.9% enantiomeric excess (ee) for related 4-benzylpiperidine derivatives .
  • Spectroscopic Confirmation : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR analysis of diastereotopic protons (e.g., piperidine ring protons at δ 2.14–2.86 ppm) and optical rotation measurements ([α]D_D values) ensure configurational integrity .

Advanced: How do structural modifications (e.g., substituent position on the benzoyl group) impact NMDA receptor antagonism?

Q. Answer :

  • Substituent Effects : Para-substitution on the benzoyl group (e.g., hydroxyl or methanesulfonamide) enhances NR1A/2B receptor binding affinity by forming hydrogen bonds with GluN2B subunits. For instance, 4-benzyl-1-(4-hydroxybenzoyl)piperidine showed a 10-fold increase in potency (IC50_{50} = 12 nM) compared to unsubstituted analogs .
  • Linker Optimization : Butynyl linkers improve receptor selectivity over propynyl/pentynyl analogs. Molecular dynamics simulations suggest longer linkers reduce steric clashes in the receptor’s hydrophobic pocket .

Q. Data Contradiction :

  • While para-hydroxyl groups enhance NMDA activity, they may increase off-target binding to α1-adrenergic receptors. Dual docking studies (AutoDock Vina) and competitive binding assays are recommended to resolve selectivity issues .

Advanced: What computational strategies predict the pharmacokinetic profile of this compound derivatives?

Q. Answer :

  • QSAR Modeling : Use ADMET Predictor™ to correlate logP (>3.5) with blood-brain barrier permeability. For example, derivatives with polar substituents (e.g., -OH) show reduced CNS penetration (Brain/Plasma ratio <0.1) but improved renal clearance .
  • In Silico Docking : Glide SP docking (Schrödinger Suite) identifies key interactions with CYP3A4 metabolizing enzymes. Meta-substituted iodobenzoyl groups reduce metabolic degradation (t1/2_{1/2} > 6 hrs in human liver microsomes) .

Advanced: How can discrepancies between in vitro and in vivo biological activity data be addressed?

Q. Answer :

  • Case Study : A derivative showed potent NMDA inhibition in vitro (IC50_{50} = 15 nM) but lacked efficacy in a Parkinson’s disease rat model. Potential solutions:
    • Pharmacokinetic Profiling : Measure plasma exposure (LC-MS/MS) to confirm adequate bioavailability.
    • Prodrug Design : Introduce ester groups (e.g., acetate) to enhance solubility. For example, acetylated analogs increased oral bioavailability from 12% to 58% in rodents .

Q. Methodological Checklist :

Validate assay conditions (e.g., pH, co-factor availability).

Cross-check receptor binding vs. functional activity (e.g., patch-clamp electrophysiology).

Use species-specific metabolic models (e.g., humanized liver mice) .

Basic: What spectroscopic techniques characterize this compound, and how are peaks assigned?

Q. Answer :

  • 1H^{1}\text{H}-NMR :
    • Piperidine protons: Multiplet at δ 1.24–1.87 ppm (axial/equatorial H).
    • Benzyl protons: Singlet at δ 3.72 ppm (CH2_2).
    • Aromatic protons: Doublets at δ 7.13–7.78 ppm (ortho-iodo coupling, 3J=8.6^3J = 8.6 Hz) .
  • ESI-HRMS : Exact mass calculated for C19_{19}H19_{19}INO2_2: 428.0432 [M+H]+^+. Deviation <2 ppm confirms purity .

Advanced: How does radioiodination (e.g., 125I^{125}\text{I}125I) affect the compound’s stability and bioactivity?

Q. Answer :

  • Radiosynthesis : Isotopic exchange (Na125I^{125}\text{I}, Cu(I) catalyst) achieves >95% radiochemical purity. However, steric hindrance from the benzyl group reduces labeling efficiency (60% vs. 85% for non-benzylated analogs) .
  • Stability : Radiolabeled compounds degrade in serum (t1/2_{1/2} = 4 hrs) due to deiodination. Stabilization strategies include liposomal encapsulation or PEGylation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-benzyl-1-(2-iodobenzoyl)piperidine
Reactant of Route 2
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